Cas no 157831-75-9 (2-nitro-5-piperidinophenol)

2-Nitro-5-piperidinophenol is a nitro-substituted phenolic compound featuring a piperidine moiety, which enhances its utility in synthetic organic chemistry and pharmaceutical research. The presence of both nitro and piperidine functional groups imparts unique reactivity, making it a valuable intermediate for the synthesis of heterocyclic compounds and potential bioactive molecules. Its structural features allow for selective modifications, facilitating applications in medicinal chemistry, such as the development of enzyme inhibitors or receptor ligands. The compound exhibits moderate stability under standard conditions, ensuring reliable handling in laboratory settings. Its distinct electronic properties also make it suitable for studies involving charge-transfer interactions or as a precursor in catalytic transformations.
2-nitro-5-piperidinophenol structure
2-nitro-5-piperidinophenol structure
Product Name:2-nitro-5-piperidinophenol
CAS No:157831-75-9
MF:C11H14N2O3
MW:222.240462779999
MDL:MFCD00052663
CID:91975
PubChem ID:2774482
Update Time:2025-06-03

2-nitro-5-piperidinophenol Chemical and Physical Properties

Names and Identifiers

    • 2-nitro-5-piperidinophenol
    • 2-Nitro-5-(1-piperidinyl)phenol
    • 2-nitro-5-piperidin-1-ylphenol
    • 2-nitro-5-(piperidin-1'-yl)phenol
    • 2-nitro-5-piperidylphenol
    • N-(3-HYDROXY-4-NITROPHENYL)PIPERIDINE
    • 2-NITRO-5-(1-PIPERIDINO)PHENOL, 97%
    • 2-Nitro-5-(1-piperidinyl)phenol, 97%
    • 157831-75-9
    • CS-0447580
    • MFCD00052663
    • 2-nitro-5-(piperidin-1-yl)phenol
    • AKOS024318910
    • Phenol, 2-nitro-5-(1-piperidinyl)-
    • Maybridge1_001384
    • SCHEMBL21066338
    • DTXSID50379056
    • FT-0613169
    • HMS545G20
    • Oprea1_033675
    • AS-62022
    • Phenol,2-nitro-5-(1-piperidinyl)-
    • MDL: MFCD00052663
    • Inchi: 1S/C11H14N2O3/c14-11-8-9(4-5-10(11)13(15)16)12-6-2-1-3-7-12/h4-5,8,14H,1-3,6-7H2
    • InChI Key: DDKAQSBPHIORAR-UHFFFAOYSA-N
    • SMILES: OC1=C(C=CC(=C1)N1CCCCC1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 222.10000
  • Monoisotopic Mass: 221.092617
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: -1
  • XLogP3: 3
  • Topological Polar Surface Area: 69.4

Experimental Properties

  • Color/Form: Yellow crystalline powder
  • Density: 1.292
  • Melting Point: 68-70°C
  • Boiling Point: 397.6°Cat760mmHg
  • Flash Point: 194.2°C
  • Refractive Index: 1.608
  • PSA: 69.29000
  • LogP: 2.87890
  • Solubility: Insoluble

2-nitro-5-piperidinophenol Security Information

2-nitro-5-piperidinophenol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-nitro-5-piperidinophenol Production Method

Additional information on 2-nitro-5-piperidinophenol

Recent Advances in the Study of 2-Nitro-5-piperidinophenol (CAS: 157831-75-9): A Comprehensive Research Brief

2-Nitro-5-piperidinophenol (CAS: 157831-75-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique nitro-phenol and piperidine moieties, exhibits promising biological activities, including antimicrobial and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential. This research brief aims to provide a comprehensive overview of the latest findings related to 2-nitro-5-piperidinophenol, highlighting its chemical properties, biological activities, and potential applications in medicine.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of 2-nitro-5-piperidinophenol against multidrug-resistant bacterial strains. The study demonstrated that the compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics. Further mechanistic studies revealed that 2-nitro-5-piperidinophenol disrupts bacterial cell membrane integrity and inhibits key enzymatic pathways, making it a promising candidate for the development of novel antimicrobial agents. These findings underscore the potential of this compound in addressing the global challenge of antibiotic resistance.

Another significant area of research involves the anticancer properties of 2-nitro-5-piperidinophenol. A recent study in Bioorganic & Medicinal Chemistry Letters explored its cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase-3 and the inhibition of the PI3K/AKT signaling pathway. Additionally, molecular docking studies suggested that 2-nitro-5-piperidinophenol interacts with key oncogenic targets, further supporting its potential as an anticancer agent. These findings pave the way for future preclinical studies to evaluate its efficacy and safety in animal models.

The synthesis and structural optimization of 2-nitro-5-piperidinophenol have also been a focus of recent research. A study published in Tetrahedron Letters described an efficient and scalable synthetic route for the compound, utilizing a novel catalytic system that enhances yield and purity. The researchers also explored the structure-activity relationship (SAR) by synthesizing various derivatives and evaluating their biological activities. These efforts have provided valuable insights into the chemical modifications that can enhance the compound's potency and selectivity, offering a foundation for the development of next-generation therapeutics.

In conclusion, the latest research on 2-nitro-5-piperidinophenol (CAS: 157831-75-9) highlights its multifaceted potential in chemical biology and pharmaceutical applications. From its antimicrobial and anticancer properties to its optimized synthetic pathways, this compound represents a promising avenue for future drug development. Continued research efforts are needed to fully elucidate its mechanisms of action, evaluate its pharmacokinetic and toxicological profiles, and translate these findings into clinical applications. This research brief serves as a valuable resource for professionals in the field, providing a concise yet comprehensive overview of the current state of knowledge on this intriguing compound.

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